

Application Notes and Protocols for N-acylation of 2-Fluorobenzohydrazide

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Compound of Interest

Compound Name: 2-Fluorobenzohydrazide

Cat. No.: B1295203

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Abstract

This document provides detailed experimental procedures for the N-acylation of **2-Fluorobenzohydrazide**, a versatile building block in medicinal chemistry. N-acylated hydrazides and their derivatives, known as N-acylhydrazones, are a significant class of compounds recognized for their wide array of biological activities, including antimicrobial, antifungal, and cytotoxic properties.^{[1][2][3]} The protocols outlined below describe standard methods for the synthesis of N-acyl-**2-fluorobenzohydrazides** using common acylating agents such as acyl chlorides and carboxylic anhydrides. These methods are designed to be efficient, reproducible, and scalable for applications in drug discovery and development. All quantitative data are summarized for clarity, and a graphical representation of the experimental workflow is provided. One notable derivative, N'-[2-(2,4-Dichlorophenoxy)acetyl]-**2-fluorobenzohydrazide**, has demonstrated excellent antifungal activities.^[4]

Data Presentation

The following tables summarize the expected yields and reaction conditions for the N-acylation of **2-Fluorobenzohydrazide** with representative acylating agents. These values are based on typical yields for analogous reactions and may vary depending on the specific substrate and experimental conditions.

Table 1: N-acylation of **2-Fluorobenzohydrazide** with Acyl Chlorides

Acylating Agent	Base	Solvent	Reaction Time (h)	Temperature (°C)	Expected Yield (%)
Acetyl Chloride	Triethylamine	Dichloromethane (DCM)	2-4	0 to RT	85-95
Benzoyl Chloride	Pyridine	Tetrahydrofuran (THF)	4-6	0 to RT	80-90
4-Nitrobenzoyl Chloride	Triethylamine	Dichloromethane (DCM)	3-5	0 to RT	88-97
2,4-Dichlorobenzoyl Chloride	Triethylamine	Dichloromethane (DCM)	4-6	0 to RT	82-92

Table 2: N-acylation of **2-Fluorobenzohydrazide** with Carboxylic Anhydrides

| Acylating Agent | Base/Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Expected Yield (%) | | :--- | :--- | :--- | :--- | :--- | | Acetic Anhydride | Pyridine (cat.) | Dichloromethane (DCM) | 6-8 | RT to 40 | 80-90 | | Propionic Anhydride | Pyridine (cat.) | Tetrahydrofuran (THF) | 6-8 | RT to 40 | 78-88 | | Benzoic Anhydride | Pyridine (cat.) | Dichloromethane (DCM) | 8-12 | RT to 50 | 75-85 |

Experimental Protocols

Protocol 1: N-acylation using Acyl Chlorides

This protocol describes a general procedure for the N-acylation of **2-Fluorobenzohydrazide** with an acyl chloride in the presence of a base.

Materials:

- **2-Fluorobenzohydrazide**
- Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.05 - 1.2 equivalents)
- Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

- Triethylamine (NEt₃) or Pyridine (1.5 - 2.0 equivalents)
- Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
- Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen/argon inlet

Procedure:

- In a clean, dry round-bottom flask, dissolve **2-Fluorobenzohydrazide** (1.0 equivalent) in anhydrous DCM or THF under an inert atmosphere (nitrogen or argon).
- Cool the stirred solution to 0 °C using an ice bath.
- Add the base (Triethylamine or Pyridine, 1.5 - 2.0 equivalents) to the solution.
- Dissolve the acyl chloride (1.05 - 1.2 equivalents) in a small amount of the anhydrous solvent and add it dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours.
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding deionized water.
- Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: N-acylation using Carboxylic Anhydrides

This protocol details the N-acylation of **2-Fluorobenzohydrazide** using a carboxylic anhydride.

Materials:

- **2-Fluorobenzohydrazide**
- Carboxylic anhydride (e.g., Acetic anhydride, Propionic anhydride) (1.1 - 1.5 equivalents)
- Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Pyridine (catalytic amount to 1.2 equivalents)
- Deionized water
- Ice

Procedure:

- Suspend **2-Fluorobenzohydrazide** (1.0 equivalent) in anhydrous DCM or THF in a round-bottom flask.
- Add the carboxylic anhydride (1.1 - 1.5 equivalents) and a catalytic amount of pyridine to the suspension.
- Stir the mixture at room temperature or heat to a gentle reflux (40-60 °C) for 6-12 hours.
- Monitor the reaction progress by TLC.
- After completion, cool the reaction mixture to room temperature.
- Pour the cooled mixture into a beaker containing ice-water to precipitate the product.
- Collect the solid product by vacuum filtration.
- Wash the solid thoroughly with cold water to remove any unreacted anhydride and pyridine.

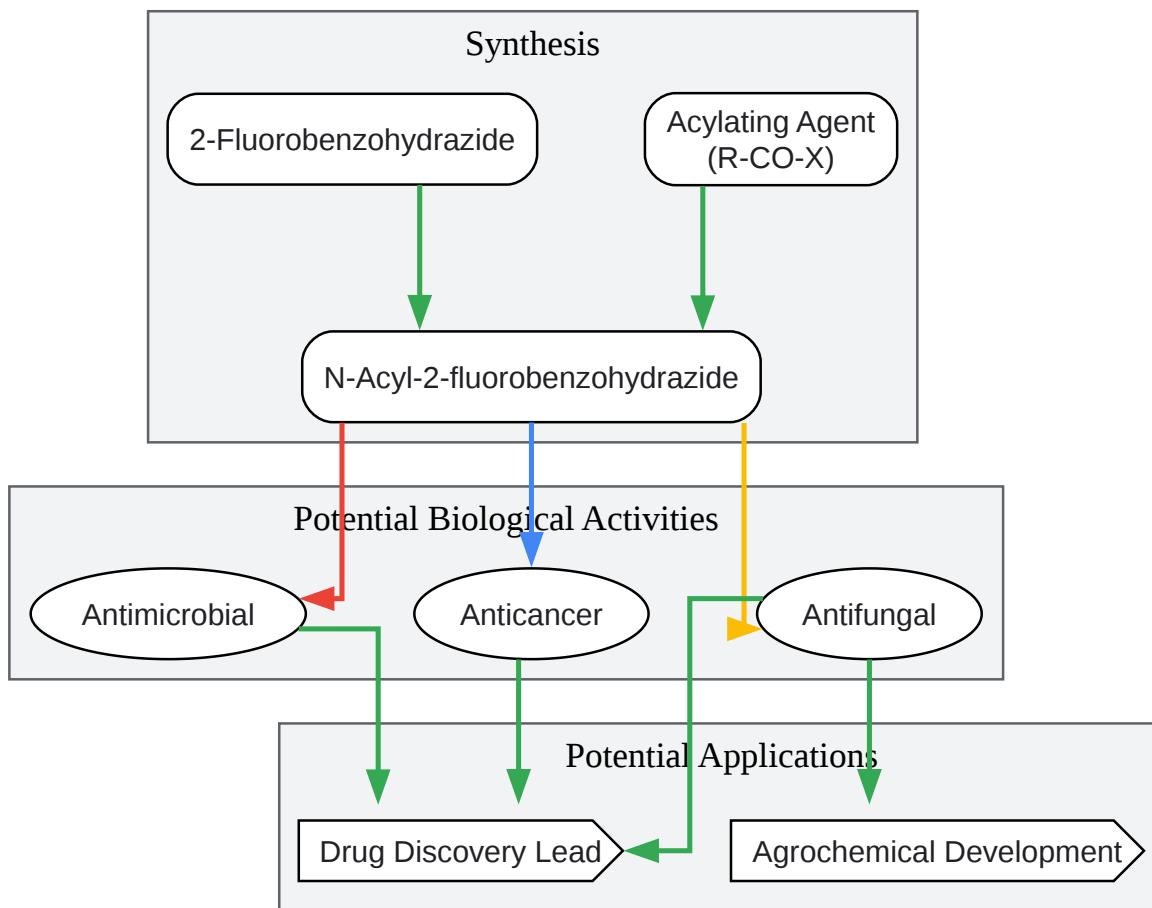
- Dry the product under vacuum. Further purification can be achieved by recrystallization if necessary.

Mandatory Visualizations



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Caption: General workflow for the N-acylation of **2-Fluorobenzohydrazide**.



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Caption: Logical relationship from synthesis to potential applications.

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